2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Overview
Description
“2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1820718-06-6 . It has a molecular weight of 290.81 . The IUPAC name for this compound is 2-(4-(1-aminoethyl)phenyl)-4-methylisothiazolidine 1,1-dioxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O2S.ClH/c1-9-7-14 (17 (15,16)8-9)12-5-3-11 (4-6-12)10 (2)13;/h3-6,9-10H,7-8,13H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Dual Inhibitor of Signaling Pathways
A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling cascades, indicating its potential as a novel dual signaling pathway inhibitor and anticancer agent. This compound inhibited cell proliferation, induced early apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells, suggesting its application in developing novel anticancer agents (Li et al., 2010).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones, which demonstrated antimicrobial activities against various microorganisms, including Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This indicates the compound's utility in developing antimicrobial agents (Ibrahim et al., 2011).
Potential Anti-Cancer Agents
A series of novel thiazolidine-2,4-dione derivatives were designed, synthesized, and evaluated for potential anti-cancer activity. Among these, a compound with a 2-cyano phenyl group exhibited significant cytotoxic activity, comparable to that of adriamycin, a standard anti-cancer drug. The study highlighted the importance of the substituted phenyl group on the oxadiazole ring attached to the thiazolidine-2,4-dione moiety in showing significant growth inhibitory activity against breast cancer cell lines (Asati & Bharti, 2018).
ERK1/2 Inhibitors
Another study aimed at developing ERK1/2 substrate-specific inhibitors synthesized and biologically characterized analogs of thiazolidine-2,4-dione. It was found that shifting ethoxy substitution on the phenyl ring significantly improved the compound's functional activities in inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-9(12)10-3-5-11(6-4-10)13-7-2-8-16(13,14)15;/h3-6,9H,2,7-8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFYIDSXQMHOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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